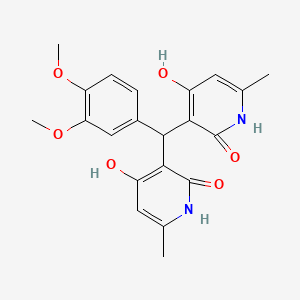

3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative with potential applications in various fields, including medicinal chemistry and material science. The presence of the 3,4-dimethoxyphenyl group suggests potential for enhanced electronic properties, which could be beneficial for the development of new materials or pharmaceuticals.

Synthesis Analysis

The synthesis of related bis-pyridinone compounds involves condensation and ring-closing reactions. For instance, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, which are structurally related to the compound , can be achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . This suggests that a similar synthetic strategy could be employed for the synthesis of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), potentially involving an oxidative coupling step as seen in the synthesis of dimeric ligands .

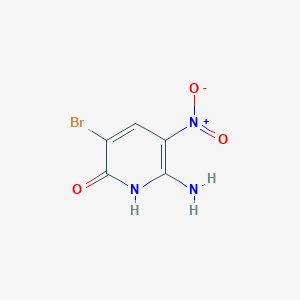

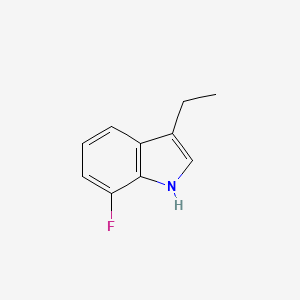

Molecular Structure Analysis

The molecular structure of related compounds, such as 4'-(3,4-dimethoxyphenyl)-2,2':6',2''-terpyridine, shows that the pyridyl rings can adopt a transoid conformation, and substituents like the dimethoxyphenyl group can be almost coplanar with the pyridyl unit . This information can be extrapolated to suggest that the molecular structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit a planar conformation, which could influence its electronic and optical properties.

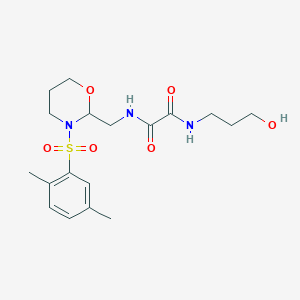

Chemical Reactions Analysis

The bis-pyridinone core structure is amenable to further chemical transformations. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, which share a similar bis-dicarbonyl motif, can be synthesized through iron-catalyzed oxidative reactions and can further react with hydrazines and ammonium acetate to yield bipyrazoles and substituted 1,4-dihydropyridines, respectively . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a variety of derivatives with diverse biological activities.

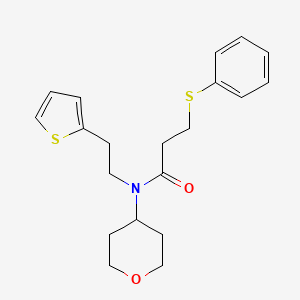

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-pyridinone derivatives are influenced by their molecular structure. The fluorescent properties of related compounds, such as the bicyclic pyridinones, show longer absorption and emission wavelengths compared to standard fluorophores like 7-amino-4-methylcoumarin . This suggests that 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit unique optical properties, making it a candidate for use as a fluorescent probe in biological systems. Additionally, the presence of hydrogen bond donors and acceptors in the structure could influence its solubility and interaction with biological targets.

Propriétés

IUPAC Name |

3-[(3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-10-7-13(24)18(20(26)22-10)17(19-14(25)8-11(2)23-21(19)27)12-5-6-15(28-3)16(9-12)29-4/h5-9,17H,1-4H3,(H2,22,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFNBHTRVKQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)

![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)

![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2543946.png)